ethyl 2-(6-bromo-2-oxo-2H-chromene-3-amido)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-(6-bromo-2-oxo-2H-chromene-3-amido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that contains multiple functional groups, including a brominated chromene, an amido group, and a thiophene carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-bromo-2-oxo-2H-chromene-3-amido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Amidation: Formation of the amido group through the reaction of an amine with an acid derivative.
Esterification: Formation of the ester group by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.
Thiophene Functionalization: Introduction of the thiophene ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-bromo-2-oxo-2H-chromene-3-amido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The bromine atom in the chromene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 2-(6-bromo-2-oxo-2H-chromene-3-amido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 2-(6-bromo-2-oxo-2H-chromene-3-amido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The brominated chromene and thiophene groups may interact with specific binding sites, while the amido and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Ethyl 2-(6-bromo-2-oxo-2H-chromene-3-amido)-4,5-dimethylthiophene-3-carboxylate can be compared with similar compounds such as:
Ethyl 2-(6-bromo-2-oxo-2H-chromene-3-amido)benzoate: Similar structure but with a benzoate group instead of a thiophene ring.
Butyl 4-(6-bromo-2-oxo-2H-chromene-3-amido)benzoate: Similar structure but with a butyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its combination of functional groups, which can impart specific properties and reactivity that are not present in the similar compounds.
Properties
IUPAC Name |
ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO5S/c1-4-25-19(24)15-9(2)10(3)27-17(15)21-16(22)13-8-11-7-12(20)5-6-14(11)26-18(13)23/h5-8H,4H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLPOOLZMKODPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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